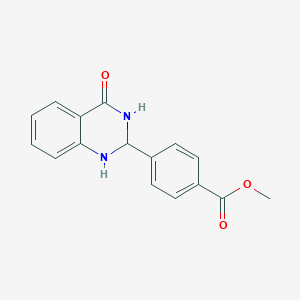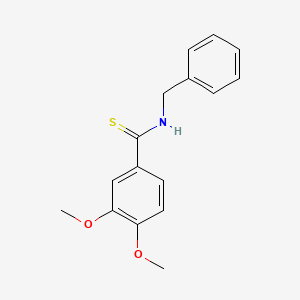![molecular formula C13H18N4O2S B11065141 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11065141.png)
3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a complex heterocyclic compound. This molecule features an imidazole ring fused with an oxazolo-pyrimidine structure, incorporating sulfur and multiple methyl groups. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: Starting from a suitable precursor like glyoxal and ammonia, the imidazole ring can be synthesized through cyclization reactions.
Construction of the Oxazolo-Pyrimidine Core: This involves the reaction of the imidazole derivative with a suitable diketone or keto-ester under acidic or basic conditions to form the oxazolo-pyrimidine ring.
Introduction of Sulfur and Methyl Groups:
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the oxazolo-pyrimidine core, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s imidazole and oxazolo-pyrimidine rings are known to interact with various biomolecules, potentially exhibiting antimicrobial, antifungal, or anticancer activities. Research often focuses on its ability to inhibit specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways, offering potential treatments for various diseases.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The oxazolo-pyrimidine core may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring but differ in their biological activities and applications.
Oxazolo-Pyrimidine Derivatives: Compounds such as oxazolo[4,5-b]pyridine exhibit similar structural features but may have different chemical reactivity and biological effects.
Uniqueness
What sets 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one apart is its unique combination of functional groups and rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H18N4O2S |
|---|---|
Molecular Weight |
294.38 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-7,7,8a-trimethyl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C13H18N4O2S/c1-12(2)6-13(3)17(11(20)16-12)9(10(18)19-13)4-8-5-14-7-15-8/h5,7,9H,4,6H2,1-3H3,(H,14,15)(H,16,20) |
InChI Key |
YJUPZZNUIFNOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(N(C(C(=O)O2)CC3=CN=CN3)C(=S)N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11065059.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065067.png)
![3,8,16-trimethyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11065073.png)

![N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B11065097.png)
![6-(3-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065104.png)

![methyl 2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11065114.png)
![N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide](/img/structure/B11065118.png)
![Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(piperidin-1-ylcarbonyl)hexanoate](/img/structure/B11065122.png)
![Ethyl 4-({[3-(4-propylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate](/img/structure/B11065128.png)

![1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-](/img/structure/B11065147.png)
![5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11065148.png)
